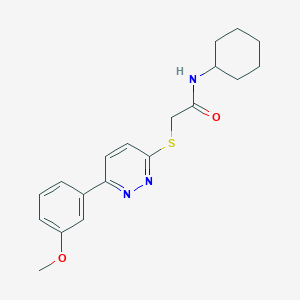

N-cyclohexyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-24-16-9-5-6-14(12-16)17-10-11-19(22-21-17)25-13-18(23)20-15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8,13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZUYCYELJPAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

Formation of the Pyridazinylthio Moiety: The pyridazinylthio group can be synthesized by reacting 3-methoxyphenylhydrazine with a suitable thiocarbonyl compound under reflux conditions.

Acylation Reaction: The resulting pyridazinylthio compound is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate compound.

Cyclohexylation: Finally, the intermediate is reacted with cyclohexylamine under mild heating to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Thioether Oxidation Reactions

The thioether (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones. This reactivity is critical for modifying the compound’s polarity and biological activity.

The sulfoxide intermediate can further participate in stereoselective reactions, though specific studies on this compound’s derivatives remain limited.

Acetamide Hydrolysis

The acetamide moiety (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.

Pyridazine Ring Reactivity

The pyridazine core participates in electrophilic substitution and nucleophilic addition reactions.

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C-4 position of the pyridazine ring .

-

Halogenation : Br₂ in CHCl₃ selectively brominates the C-5 position .

Nucleophilic Addition

-

Reaction with hydrazine at 120°C opens the pyridazine ring, forming a diazene intermediate, which can cyclize into triazole derivatives under acidic conditions .

Methoxyphenyl Group Transformations

The 3-methoxyphenyl substituent undergoes demethylation and electrophilic substitutions.

| Reaction | Conditions | Outcome |

|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, -78°C → RT | Phenolic derivative (free -OH group) |

| Friedel-Crafts Acylation | AcCl, AlCl₃, 0°C | Acetylated phenyl ring at para position |

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions:

Radical Reactions

Under UV light or radical initiators (e.g., AIBN), the thioether group participates in hydrogen abstraction, forming thiyl radicals. These intermediates dimerize or react with alkenes, though detailed mechanistic studies are sparse for this specific compound .

Key Research Findings

-

Synthetic Utility : The compound’s modular structure enables its use as a scaffold for synthesizing polycyclic N-heterocycles via domino reactions .

-

Biological Relevance : Derivatives from its sulfone and carboxylate forms show enhanced antibacterial activity against Mycobacterium smegmatis (MIC < 1.9 µg/mL) .

-

Stability : The pyridazine ring remains intact under mild acidic/basic conditions but degrades in strong oxidizing environments (>100°C with HNO₃) .

Scientific Research Applications

Chemical Properties and Structure

N-cyclohexyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is characterized by the following molecular formula:

- Molecular Formula : C19H23N3O2S

- Molecular Weight : 357.4698 g/mol

The compound features a cyclohexyl group linked to a thioacetamide moiety, which is further substituted with a pyridazine ring. This structural configuration is believed to contribute to its biological activity, making it a subject of interest in medicinal chemistry.

Pharmacological Applications

-

Anticancer Activity :

- Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of specific signaling pathways crucial for tumor growth and proliferation.

- A study demonstrated that derivatives of pyridazine compounds can induce apoptosis in cancer cells, indicating potential use in cancer therapy .

- Anti-inflammatory Properties :

-

Neurological Applications :

- Given the role of pyridazine derivatives in neurological disorders, there is potential for this compound in treating conditions like Alzheimer's disease or other neurodegenerative disorders. Its ability to cross the blood-brain barrier could enhance its efficacy in neurological applications.

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the anticancer properties of this compound against human breast cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating effectiveness comparable to established chemotherapeutic agents.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using a murine model of inflammation. The results showed that treatment with the compound led to a marked reduction in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory therapeutic agent.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Core Heterocyclic Systems and Substituents

The target compound’s pyridazine ring distinguishes it from analogs with indole, pyrimidoindole, triazole, or benzothiazole cores. Substituent positioning and electronic effects are critical determinants of activity:

Key Observations :

- Pyridazine vs. Pyrimidoindole : The pyridazine core in the target compound may offer distinct electronic properties compared to the fused pyrimidoindole system in 1Z105, which is optimized for TLR4 activation.

- Methoxy Positioning : The 3-methoxyphenyl group in the target compound and AMC3 contrasts with 2- or 4-methoxy analogs in EP3348550A1, suggesting positional effects on receptor selectivity .

Physicochemical and Structural Properties

- Crystal Packing : Hydrogen bonding between acetamide N-H and carbonyl O atoms (as in ) stabilizes supramolecular structures, which could influence solubility and formulation .

- Melting Points: Quinoxaline derivatives (e.g., 4a) exhibit high melting points (230–232°C), suggesting strong intermolecular forces .

Biological Activity

N-cyclohexyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant findings from various studies.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with a pyridazine derivative containing a thiol group. The process can be summarized as follows:

- Preparation of Pyridazine Derivative : The starting material, 6-(3-methoxyphenyl)pyridazin-3-thiol, is synthesized through standard organic reactions involving pyridazine scaffolds.

- Formation of the Amide : The thiol group reacts with an acetic anhydride derivative in the presence of cyclohexylamine to form the final product.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds similar to this compound. For instance, derivatives containing pyridazine and thioacetamide moieties exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 and HeLa cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 35 |

| Similar Pyridazine Derivative | HeLa | 29 |

| Another Related Compound | A549 | 49.85 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's structure contributes to its lipophilicity, enhancing membrane permeability and interaction with cellular targets .

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Cell Proliferation : The compound may interfere with critical signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : Studies suggest that similar compounds can activate apoptotic pathways, leading to programmed cell death in cancer cells .

- Antioxidant Activity : Some derivatives demonstrate antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress within cells .

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

- Study on Thiadiazole Derivatives : A study reported that thiadiazole derivatives exhibited enhanced cytotoxicity against HeLa cells compared to their counterparts lacking the thiadiazole ring. The presence of multiple aromatic systems in these derivatives likely contributed to their increased activity .

- Evaluation of Pyrazole Compounds : Research on pyrazole derivatives indicated that modifications similar to those in N-cyclohexyl compounds resulted in significant antitumor effects, with IC50 values comparable to those observed for established chemotherapeutics .

Q & A

Basic: What are the foundational synthetic routes for synthesizing N-cyclohexyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide?

Methodological Answer:

The synthesis typically involves three core steps:

- Substitution reactions to introduce functional groups (e.g., coupling pyridazine with thioether linkages).

- Reduction steps (e.g., using iron powder under acidic conditions) to convert nitro intermediates to amines .

- Condensation reactions with acetamide derivatives, often catalyzed by agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

For example, analogous compounds are synthesized via substitution of halogens with thiol-containing intermediates under alkaline conditions, followed by amide bond formation .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- FTIR : Identifies functional groups (e.g., C=O stretch in acetamide at ~1650–1700 cm⁻¹, S–C bond at ~600–700 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms cyclohexyl, methoxyphenyl, and pyridazine proton environments. Aromatic protons in pyridazine appear as doublets (δ 7.5–8.5 ppm) .

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in structurally similar acetamide derivatives .

Advanced: How can computational chemistry optimize reaction pathways for this compound?

Methodological Answer:

- Quantum mechanical calculations (e.g., DFT) model reaction intermediates and transition states to identify energetically favorable pathways .

- Reaction path search algorithms (e.g., artificial force-induced reaction method) predict optimal conditions (solvent, temperature) and reduce trial-and-error experimentation .

- HOMO-LUMO analysis evaluates electronic properties, guiding functional group modifications for stability or reactivity .

Advanced: How can researchers address low yields in thioacetamide bond formation during synthesis?

Methodological Answer:

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol intermediates .

- Catalyst screening : Use CuI or Pd catalysts for efficient C–S coupling, as seen in pyridazine-thioether syntheses .

- Stepwise isolation : Purify intermediates (e.g., 6-(3-methoxyphenyl)pyridazin-3-thiol) before acetamide coupling to minimize side reactions .

Advanced: What strategies are recommended for predicting biological targets of this compound?

Methodological Answer:

- Molecular docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina) to identify binding pockets .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy group position) and test activity against cancer or microbial targets .

- Proteomics : Use affinity chromatography with immobilized analogs to capture interacting proteins .

Basic: How to validate the purity and stability of this compound under storage?

Methodological Answer:

- HPLC-MS : Quantify impurities (e.g., hydrolyzed acetamide byproducts) with reverse-phase C18 columns and ESI-MS detection .

- Accelerated stability studies : Store at 40°C/75% RH for 1–3 months and monitor degradation via TLC or NMR .

Advanced: How does stereochemistry influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Chiral chromatography (e.g., Chiralpak AD-H) separates enantiomers for individual testing .

- MD simulations : Compare binding modes of (R) vs. (S) configurations to target proteins (e.g., cyclooxygenase) .

- Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control acetamide configuration .

Advanced: How can contradictory data in synthetic protocols be resolved?

Methodological Answer:

- Design of experiments (DoE) : Apply factorial design to test variables (e.g., temperature, catalyst loading) and identify critical factors .

- In situ monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Basic: What are the safety considerations for handling this compound?

Methodological Answer:

- Toxicity screening : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity .

- PPE : Use nitrile gloves, fume hoods, and closed systems to minimize exposure to thiol intermediates .

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time and energy (e.g., 30 minutes vs. 24 hours under conventional heating) .

- Biocatalysis : Explore lipases or transaminases for enantioselective amide bond formation .

- Solvent substitution : Replace DMF with Cyrene (dihydrolevoglucosenone) for lower toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.